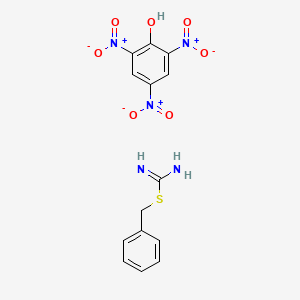![molecular formula C13H16Br2O3 B14716678 5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole CAS No. 6976-62-1](/img/structure/B14716678.png)
5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of bromine atoms and a propan-2-yloxy group attached to a benzodioxole ring. Benzodioxoles are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole typically involves multiple steps:
Bromination: The initial step involves the bromination of 1,3-benzodioxole to introduce bromine atoms at specific positions on the ring.
Alkylation: The brominated benzodioxole is then subjected to alkylation with 2-bromo-1-(propan-2-yloxy)propane under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzodioxoles, while coupling reactions can produce larger, more complex molecules.
科学的研究の応用
5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand the interactions of brominated benzodioxoles with biological systems.
作用機序
The mechanism of action of 5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole involves its interaction with specific molecular targets. The bromine atoms and the benzodioxole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl: This compound shares the bromine and propan-2-yloxy groups but has a different core structure.
5-Bromo-2-isopropylpyrimidine: Another brominated compound with a different heterocyclic core.
Uniqueness
5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
6976-62-1 |
|---|---|
分子式 |
C13H16Br2O3 |
分子量 |
380.07 g/mol |
IUPAC名 |
5-bromo-6-(2-bromo-1-propan-2-yloxypropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C13H16Br2O3/c1-7(2)18-13(8(3)14)9-4-11-12(5-10(9)15)17-6-16-11/h4-5,7-8,13H,6H2,1-3H3 |
InChIキー |
KBAJNAKXIYPNNE-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(C1=CC2=C(C=C1Br)OCO2)C(C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



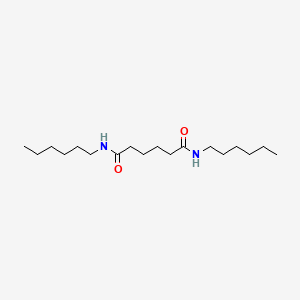
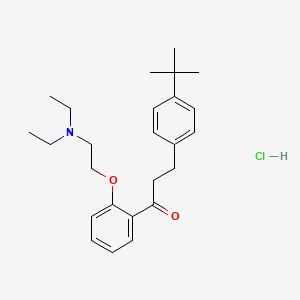

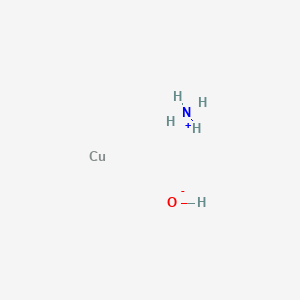

![(Methylamino)[(propan-2-ylideneamino)oxy]methanone](/img/structure/B14716633.png)
![2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B14716644.png)
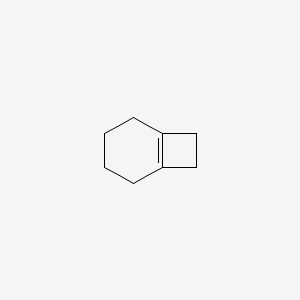

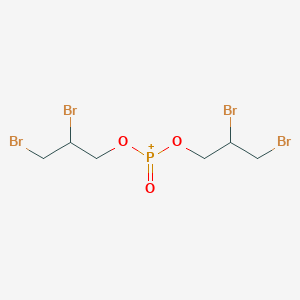
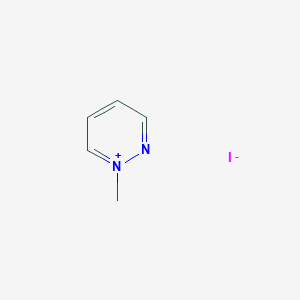
![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
